molecular formula C22H20ClNO4 B315907 4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID

4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID

Cat. No.: B315907
M. Wt: 397.8 g/mol
InChI Key: DBDXIMOIRJRFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of 4-[(4-Chlorobenzyl)oxy]benzoic acid: This can be achieved through the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate.

    Amination: The final step involves the reaction of the intermediate with an amine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]benzoic acid
  • 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid

Uniqueness

4-[({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzoic acid

InChI

InChI=1S/C22H20ClNO4/c1-27-21-12-16(13-24-19-9-5-17(6-10-19)22(25)26)4-11-20(21)28-14-15-2-7-18(23)8-3-15/h2-12,24H,13-14H2,1H3,(H,25,26)

InChI Key

DBDXIMOIRJRFOX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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